1-(6-Ethoxypyridin-3-yl)ethanone 1-(6-Ethoxypyridin-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 885229-37-8
VCID: VC2936337
InChI: InChI=1S/C9H11NO2/c1-3-12-9-5-4-8(6-10-9)7(2)11/h4-6H,3H2,1-2H3
SMILES: CCOC1=NC=C(C=C1)C(=O)C
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

1-(6-Ethoxypyridin-3-yl)ethanone

CAS No.: 885229-37-8

Cat. No.: VC2936337

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Ethoxypyridin-3-yl)ethanone - 885229-37-8

CAS No. 885229-37-8
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 1-(6-ethoxypyridin-3-yl)ethanone
Standard InChI InChI=1S/C9H11NO2/c1-3-12-9-5-4-8(6-10-9)7(2)11/h4-6H,3H2,1-2H3
Standard InChI Key LFEYSMHPKSICTR-UHFFFAOYSA-N
SMILES CCOC1=NC=C(C=C1)C(=O)C
Canonical SMILES CCOC1=NC=C(C=C1)C(=O)C

1-(6-Ethoxypyridin-3-yl)ethanone is an organic compound belonging to the pyridine derivatives class. It features an ethoxy group attached to the 6-position of a pyridine ring and an ethanone functional group at the 3-position. This compound is significant in various chemical and biological applications due to its unique structural features and functional groups.

Synthesis Methods

The synthesis of 1-(6-Ethoxypyridin-3-yl)ethanone can be achieved through several methods. A common approach involves the reaction of 6-ethoxypyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions, allowing for efficient formation of the target compound.

Chemical Reactions

1-(6-Ethoxypyridin-3-yl)ethanone is capable of undergoing various chemical reactions, including oxidation. It can be oxidized to form corresponding derivatives, which may have different biological activities.

Biological Applications

In biological systems, this compound may interact with enzymes or receptors, potentially exhibiting antimicrobial or anti-inflammatory properties. Ongoing research aims to elucidate these mechanisms further, particularly in drug development contexts.

Research Findings

PropertyDescription
Chemical StructureEthoxy group at the 6-position and an ethanone group at the 3-position of a pyridine ring.
CAS Number885229-37-8
Physical AppearanceColorless to pale yellow liquid
Chemical ReactionsCapable of oxidation and other reactions
Biological PotentialPotential antimicrobial and anti-inflammatory properties

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator